molecular formula C11H12O3S B14810007 3-Cyclopropoxy-4-(methylthio)benzoic acid

3-Cyclopropoxy-4-(methylthio)benzoic acid

Cat. No.: B14810007
M. Wt: 224.28 g/mol
InChI Key: VEWBJUWVRLTBBQ-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-4-(methylthio)benzoic acid is an organic compound with the molecular formula C11H12O3S and a molecular weight of 224.28 g/mol . This compound is characterized by the presence of a cyclopropoxy group and a methylthio group attached to a benzoic acid core. It is primarily used in research and development within the chemical and pharmaceutical industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-4-(methylthio)benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as controlled temperatures and pressures, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-4-(methylthio)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylthio group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

3-Cyclopropoxy-4-(methylthio)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-4-(methylthio)benzoic acid involves its interaction with specific molecular targets. The cyclopropoxy and methylthio groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropoxy-4-(methylthio)benzoic acid is unique due to the presence of both cyclopropoxy and methylthio groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various research applications.

Properties

Molecular Formula

C11H12O3S

Molecular Weight

224.28 g/mol

IUPAC Name

3-cyclopropyloxy-4-methylsulfanylbenzoic acid

InChI

InChI=1S/C11H12O3S/c1-15-10-5-2-7(11(12)13)6-9(10)14-8-3-4-8/h2,5-6,8H,3-4H2,1H3,(H,12,13)

InChI Key

VEWBJUWVRLTBBQ-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=C(C=C1)C(=O)O)OC2CC2

Origin of Product

United States

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